1-Iodo-4-methoxybutane
Description
Contextual Significance of Iodoalkanes and Ethers in Synthetic Organic Chemistry
Iodoalkanes are a class of halogenoalkanes that play a crucial role in organic synthesis. scribd.com The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoalkanes the most reactive in nucleophilic substitution reactions. scribd.com This high reactivity allows for the facile introduction of various functional groups by displacement of the iodide ion, a good leaving group. Iodoalkanes are frequently employed as alkylating agents, introducing alkyl chains into a wide range of molecules. docbrown.info They are key participants in fundamental reactions such as S_N1 and S_N2 mechanisms, which are cornerstones of organic synthesis. youtube.com
Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are another fundamental class of organic compounds. wikipedia.org While often considered relatively unreactive, which makes them excellent solvents for many organic reactions, this stability is a key asset in multistep syntheses. solubilityofthings.comalfa-chemistry.com The ether linkage can act as a protecting group for alcohols, preventing them from undergoing unwanted reactions while other transformations are carried out on the molecule. numberanalytics.com Furthermore, the presence of an ether can influence a molecule's physical and chemical properties, such as solubility and polarity. alfa-chemistry.comnumberanalytics.com In medicinal chemistry, the incorporation of ether functionalities is a common strategy to enhance the metabolic stability and bioavailability of drug candidates. numberanalytics.com
The compound 1-Iodo-4-methoxybutane uniquely combines the high reactivity of an iodoalkane with the stability and modifying influence of an ether. This duality allows for sequential reactions, where the iodo group can be transformed while the methoxy (B1213986) group remains intact, or vice versa under specific conditions. This makes it a powerful synthon for creating molecules with precise structural and functional requirements.
Historical Development and Evolution of Research Involving this compound
While a detailed historical timeline for the specific initial synthesis and early investigations of this compound is not extensively documented in readily available literature, its development is intrinsically linked to the broader advancements in the synthesis of iodoalkanes and ethers. The preparation of iodoalkanes from alcohols has long been a standard transformation in organic chemistry, with methods involving reagents like hydrogen iodide or phosphorus and iodine being well-established. libretexts.orgchemguide.co.uk Similarly, the Williamson ether synthesis, a reliable method for forming ethers, has been a staple in organic chemistry for over a century.
Early research likely focused on the fundamental reactivity of this compound in standard nucleophilic substitution and elimination reactions. As the field of organic synthesis evolved, so too did the applications of such bifunctional molecules. The advent of modern synthetic methods, including cross-coupling reactions and organometallic chemistry, has significantly expanded the repertoire of transformations in which compounds like this compound can participate.
More recent research has likely explored its use in the synthesis of complex target molecules, where the methoxybutyl moiety is incorporated into a larger structure. For instance, similar structures like 1-chloro-4-methoxybutane (B125409) are used in the synthesis of other organic compounds through reactions like the Grignard reaction. biosynth.com The development of new catalysts and reaction conditions continues to broaden the synthetic utility of such halogenated ethers.
Fundamental Role in Bridging Synthetic Methodologies: Current Standing and Future Trajectories
The fundamental role of this compound in contemporary organic synthesis lies in its ability to act as a bridge between different synthetic strategies. Its bifunctional nature allows for a "two-step" approach to molecular construction. The iodo group can be readily displaced by a wide range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. Subsequently, the ether functionality, which is generally stable to these conditions, can be cleaved or modified in a later step if required, using stronger reagents like hydroiodic acid or boron tribromide. wikipedia.org
Current Standing:
Currently, this compound and related compounds are valuable reagents for introducing a four-carbon chain with a terminal methoxy group. This is particularly useful in the synthesis of natural products and pharmaceuticals where such a structural motif is present. Its application in nucleophilic substitution reactions remains a primary use.
Future Trajectories:
The future of research involving this compound is likely to be driven by the ongoing development of new and more selective synthetic methods. This includes:
Catalytic Cross-Coupling Reactions: The development of new catalysts could enable more efficient and selective cross-coupling reactions involving the C-I bond, allowing for the formation of complex carbon skeletons under milder conditions.
Asymmetric Synthesis: The development of chiral catalysts could allow for the enantioselective transformation of prochiral substrates using this compound, leading to the synthesis of enantiomerically pure compounds.
Flow Chemistry: The use of this compound in continuous flow reactors could offer advantages in terms of safety, scalability, and reaction efficiency for certain transformations.
The continued exploration of the reactivity of this compound, coupled with advancements in synthetic methodology, will undoubtedly solidify its position as a valuable and versatile tool in the organic chemist's arsenal.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₅H₁₁IO |
| Molecular Weight | 214.04 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Not precisely documented in readily available sources |
| Density | Not precisely documented in readily available sources |
| Solubility | Likely soluble in common organic solvents |
Table 2: Reactivity Profile of this compound
| Reaction Type | Reagent/Conditions | Product Type |
| Nucleophilic Substitution (S_N2) | Nucleophiles (e.g., CN⁻, OR⁻, N₃⁻) | Substituted butane (B89635) with methoxy group |
| Grignard Reagent Formation | Magnesium (Mg) | 4-Methoxybutylmagnesium iodide |
| Ether Cleavage | Strong acids (e.g., HI, HBr) | 1,4-Diiodobutane and Methanol |
Structure
3D Structure
Properties
IUPAC Name |
1-iodo-4-methoxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11IO/c1-7-5-3-2-4-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFWKXRPKIZOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627637 | |
| Record name | 1-Iodo-4-methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20549-69-3 | |
| Record name | 1-Iodo-4-methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1 Iodo 4 Methoxybutane and Analogous Structures
Direct Synthesis Approaches to 1-Iodo-4-methoxybutane
Direct synthesis aims to construct the target molecule by forming the key iodide and ether functionalities in distinct, sequential steps.
Halogenation and Alkyl Iodide Formation Pathways
The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis. For the synthesis of this compound, this would typically involve the iodination of 4-methoxy-1-butanol. A variety of reagents and methods have been developed for this purpose, each with its own advantages in terms of reactivity, selectivity, and reaction conditions. researchgate.net Common methods for the iodination of alcohols include the use of hydrogen iodide (HI) or a combination of a phosphorus-based reagent and iodine. researchgate.net For instance, the reaction of an alcohol with triphenylphosphine (B44618) and iodine (the Appel reaction) is a widely used method.
Another effective approach involves the use of metal halides in conjunction with a Lewis acid. For example, sodium iodide (NaI) in the presence of a Lewis acid such as zirconium(IV) chloride (ZrCl₄) can efficiently convert alcohols to alkyl iodides. researchgate.net The reaction conditions for these transformations are crucial and are often optimized to maximize the yield and minimize side reactions.
Etherification Reactions for Methoxy (B1213986) Group Introduction
The introduction of the methoxy group can be achieved through etherification reactions. A common method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound synthesis, this could involve the reaction of the sodium salt of 4-iodobutanol with a methylating agent like methyl iodide or dimethyl sulfate. However, a more direct approach would be the etherification of 4-iodobutanol itself.
Precursor Synthesis and Functional Group Interconversion to this compound Analogs
An alternative and often more practical approach involves the synthesis of a more stable or readily available precursor, which is then converted to the desired this compound.
Preparation of 1-Bromo-4-methoxybutane (B1268050) and Related Halogenated Ethers
1-Bromo-4-methoxybutane serves as a key intermediate in the synthesis of various chemical compounds. cymitquimica.comnih.gov Its preparation can be accomplished through several routes. One common method is the reaction of 4-methoxy-1-butanol with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Another route involves the cleavage of a cyclic ether like tetrahydrofuran (B95107) (THF) with a suitable reagent. For instance, the reaction of THF with N-bromosuccinimide (NBS) in the presence of an alcohol can yield a bromo-alkoxy alkane.
The Finkelstein reaction provides a classic method for converting an alkyl chloride or bromide to an alkyl iodide. This equilibrium reaction involves treating an alkyl halide with a solution of sodium iodide in acetone. The less soluble sodium chloride or sodium bromide precipitates, driving the reaction towards the formation of the alkyl iodide. Thus, 1-bromo-4-methoxybutane can be efficiently converted to this compound.
| Precursor | Reagent | Product | Reaction Type |
| 4-Bromobutan-1-ol | Sodium iodide | 4-Iodobutanol | Nucleophilic Substitution innospk.com |
| 4-Methoxy-1-butanol | Thionyl chloride, Methanol | 1-Chloro-4-methoxybutane (B125409) | Halogenation google.com |
| 1-Chloro-4-methoxybutane | Magnesium, Bromoethane (initiator) | 4-Methoxybutylmagnesium chloride | Grignard Reagent Formation google.com |
Conversion of Hydroxy-Functionalized Butanes to Iodides
The conversion of a hydroxyl group to an iodide is a well-established transformation. 4-Iodobutan-1-ol is a key precursor that can be synthesized from 4-bromobutan-1-ol via nucleophilic substitution with sodium iodide in acetone. innospk.com This intermediate can then be subjected to etherification to introduce the methoxy group.
Alternatively, 1,4-butanediol (B3395766) can be selectively mono-methylated to produce 4-methoxy-1-butanol. cymitquimica.com This intermediate alcohol can then be converted to the corresponding iodide using various iodinating agents as previously described. researchgate.net
Advanced and Catalytic Synthetic Protocols
Modern synthetic chemistry has seen the development of advanced and catalytic methods for the formation of C-O and C-I bonds, which are relevant to the synthesis of this compound and its analogs.
Catalytic methods for etherification offer milder reaction conditions and improved efficiency. For example, metal-catalyzed reactions, such as those employing palladium or copper catalysts, can facilitate the coupling of alcohols with alkyl halides.
In the realm of halogenation, catalytic systems are also being explored to avoid the use of stoichiometric and often harsh reagents. For instance, catalytic systems for the oxidative halogenation of alcohols have been reported. Furthermore, chemoenzymatic methods for the synthesis of haloethers are emerging as a green alternative. tudelft.nl These methods utilize enzymes, such as haloperoxidases, to catalyze the formation of a hypohalous acid in situ, which then reacts with an alkene in the presence of an alcohol to form a haloether. tudelft.nl While not a direct route to this compound, these advanced methods highlight the ongoing efforts to develop more sustainable and efficient synthetic strategies for this class of compounds.
| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product |
| Styrene | Isopropanol | Vanadium chloroperoxidase, KBr, H₂O₂ | 2-Bromo-1-isopropoxy-1-phenylethane tudelft.nl |
| Methyl oleate | Alkanols | I⁻ or I₂ with NaOCl | Haloethers usda.gov |
| Acyl chloride | Halohydrocarbon | Cs₂CO₃ | Ester acs.org |
Electrochemical Synthesis Utilizing Iodide Species
Electrochemical synthesis has emerged as an environmentally friendly and efficient alternative for forming new chemical bonds, including the formation of organoiodides. rsc.org This method avoids the need for hazardous external oxidants or reductants by using electricity to drive the chemical transformation. researchgate.net The synthesis of iodinated molecules can be achieved through the electrochemical oxidation of iodide species.
The process generally involves the oxidation of iodide ions (I⁻) at an anode to generate a reactive iodine species, such as an iodine radical (I•) or an iodonium (B1229267) ion (I⁺). jmcs.org.mx Evidence suggests that at highly positive potentials on certain electrodes like fluorine-doped tin oxide (FTO), the iodine radical intermediate becomes thermodynamically stable. jmcs.org.mx This reactive species can then attack an organic substrate to form the desired iodo-functionalized molecule. In the context of creating this compound, this could theoretically involve the reaction of an electrochemically generated iodine species with a suitable precursor like 1-methoxybutane or a derivative.
Recent developments have highlighted the use of iodine as a mediator in indirect electrochemical reactions, which can improve reaction selectivity and prevent over-oxidation of the substrate. rsc.org For instance, the electrochemical difunctionalization of alkenes using ammonium (B1175870) iodide (NH₄I) has been successfully applied to synthesize iodohydrins and corresponding ethers. researchgate.net This process demonstrates the viability of forming a C-I bond and a C-O bond in a single electrochemical step. Long-term electrolysis of iodide solutions can lead to the formation of organoiodine byproducts, confirming that iodine atoms generated during electrolysis can react with organic molecules present in the electrolyte. jmcs.org.mx
The table below summarizes key aspects of electrochemical iodination processes.
| Feature | Description | Source(s) |
| Principle | Oxidation of iodide at an anode to generate reactive iodine species for reaction with an organic substrate. | jmcs.org.mx |
| Mediator | Iodine can act as a redox catalyst (mediator) to achieve indirect electrochemical reactions, improving selectivity. | rsc.org |
| Reactants | Inexpensive and non-toxic sources like ammonium iodide can be used. | researchgate.net |
| Advantages | Avoids hazardous oxidants/reductants, environmentally friendly. | rsc.orgresearchgate.net |
| Reactive Intermediate | Evidence points to the formation of an iodine radical (I•) intermediate during iodide oxidation. | jmcs.org.mx |
Metal-Catalyzed Coupling Approaches for Alkyl Iodide Formation (e.g., Ni-catalyzed processes)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr Nickel-catalyzed processes, in particular, have proven effective for the synthesis of functionalized alkyl iodides due to the lower cost and high reactivity of nickel catalysts. nih.govtib.euresearchgate.net
A notable strategy involves the nickel-catalyzed carbonylative synthesis of functionalized alkyl iodides from aryl iodides and ethers. nih.govtib.eu This reaction demonstrates the activation of both cyclic and acyclic ethers to produce alkyl iodides with high atom efficiency. nih.govtib.eu For a molecule like this compound, this type of reaction, which cleaves an ether C-O bond and forms a C-I bond, is highly relevant. The process can utilize a solid carbon monoxide (CO) source, such as Mo(CO)₆, and exhibits excellent functional group tolerance, yielding products in moderate to excellent yields. nih.govtib.eu
Nickel catalysis is also instrumental in other transformations involving alkyl iodides. For example, Ni-catalyzed methods have been developed for the C-alkylation of nitroalkanes with unactivated alkyl iodides, compatible with primary, secondary, and tertiary iodides under mild conditions. nih.gov Another approach is the nickel-catalyzed formal aminocarbonylation of unactivated alkyl iodides using isocyanides, which serve as a benign surrogate for carbon monoxide. organic-chemistry.org These methods highlight the versatility of nickel catalysts in reactions with alkyl iodides, accommodating a wide range of functional groups. nih.govorganic-chemistry.org
The table below presents examples of Ni-catalyzed reactions for the formation or transformation of alkyl iodides.
| Reaction Type | Catalyst System | Substrates | Product | Key Features | Source(s) |
| Carbonylative Synthesis | Ni-catalyst, Mo(CO)₆ | Aryl iodides, Ethers | Functionalized alkyl iodides | High atom efficiency, broad functional group tolerance. | nih.govtib.eu |
| C-Alkylation | NiBr₂·diglyme, Et₂Zn | Nitroalkanes, Unactivated alkyl iodides | C-alkylated nitroalkanes | Mild conditions, compatible with primary, secondary, and tertiary iodides. | nih.gov |
| Formal Aminocarbonylation | Ni-catalyst, IMes·HCl (ligand) | Unactivated alkyl iodides, Isocyanides | Alkyl amides | Uses isocyanide as a CO surrogate, mild conditions. | organic-chemistry.org |
| Reductive Cross-Coupling | Ni-catalyst, Mn(0) (reductant) | Aryl triflates, Alkyl iodides | Alkylated arenes | Efficient construction of alkylated arenes under mild conditions. | thieme-connect.com |
Stereoselective and Regioselective Preparations of Methoxybutane Derivatives
Achieving stereoselectivity and regioselectivity is paramount when synthesizing complex organic molecules from simple precursors like methoxybutane. Stereoselective reactions control the spatial arrangement of atoms, while regioselective reactions control which position on a molecule reacts.
The synthesis of specific methoxybutane derivatives often requires precise control over reaction conditions and reagents. For example, the preparation of l-(+)-threo-3-phenyl-2-methoxybutane can be achieved from the corresponding alcohol, l-(+)-threo-3-phenylbutan-2-ol, by reacting it with methyl iodide (MeI) in the presence of a base like sodium hydride (NaH). thieme-connect.de This Williamson ether synthesis is a classic method for forming ethers with defined stereochemistry if the starting alcohol is enantiomerically pure.
Regioselectivity is critical when a molecule has multiple reactive sites. In the carbonylation of substituted epoxides, the choice of catalyst can dictate where the carbonyl group is inserted. researchgate.net For instance, using a cobalt-aluminum bimetallic catalyst for the carbonylation of propylene (B89431) oxide leads selectively to the β-lactone, where the reaction occurs at the unsubstituted C-O bond of the epoxide ring. researchgate.net This principle of directing a reaction to a specific carbon atom in a small, functionalized chain is directly applicable to the synthesis of substituted methoxybutane derivatives.
Furthermore, advanced catalytic systems can control stereochemistry even at distant centers within a molecule. sci-hub.se The Kulinkovich-de Meijere reaction, for example, can produce non-racemic trans-cyclopropylamines with high stereoselectivity, which can then be converted into enantiomerically pure derivatives. nih.gov While not directly involving methoxybutane, these methodologies for controlling stereochemistry in acyclic systems are foundational for the enantioselective synthesis of complex methoxybutane analogs. sci-hub.senih.gov
The following table outlines strategies for achieving selectivity in the synthesis of related structures.
| Selectivity Type | Method/Reaction | Example Application | Key Aspect | Source(s) |
| Stereoselective | Williamson Ether Synthesis | Synthesis of l-(+)-threo-3-phenyl-2-methoxybutane from chiral alcohol. | Retention of stereochemistry from the starting material. | thieme-connect.de |
| Regioselective | Catalytic Carbonylation of Epoxides | Selective formation of β-butyrolactone from propylene oxide. | Catalyst directs CO insertion to the less substituted carbon. | researchgate.net |
| Stereoselective | Kulinkovich-de Meijere Reaction | Synthesis of trans-cyclopropylamines from a chiral amide. | High trans stereoselectivity is achieved in the cyclopropanation step. | nih.gov |
Reactivity Profiles and Mechanistic Investigations of 1 Iodo 4 Methoxybutane
Nucleophilic Substitution Reactions Involving the Iodide Moiety of 1-Iodo-4-methoxybutane
The presence of a primary iodide, a good leaving group, renders this compound susceptible to nucleophilic substitution reactions. The specific mechanism, either bimolecular (SN2) or unimolecular (SN1), is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
Kinetics and Stereochemistry of SN2 Transformations
The bimolecular nucleophilic substitution (SN2) reaction of this compound involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the iodide leaving group. This process leads to an inversion of stereochemistry at the reaction center.
The kinetics of the SN2 reaction are second-order, meaning the rate is dependent on the concentrations of both the this compound substrate and the incoming nucleophile. The rate law can be expressed as:
Rate = k[this compound][Nucleophile]
A variety of nucleophiles can participate in SN2 reactions with this compound, leading to the formation of a diverse range of products. The table below illustrates the expected products with different nucleophiles.
| Nucleophile | Product |
| Hydroxide (B78521) (OH⁻) | 4-Methoxybutan-1-ol |
| Cyanide (CN⁻) | 5-Methoxypentanenitrile |
| Azide (N₃⁻) | 1-Azido-4-methoxybutane |
| Thiolate (RS⁻) | 1-(Alkylthio)-4-methoxybutane |
| Ammonia (NH₃) | 4-Methoxybutan-1-amine |
This table represents the expected products from the SN2 reaction of this compound with various nucleophiles.
The stereochemical outcome of the SN2 reaction is a complete inversion of configuration at the carbon atom bearing the iodide. If a chiral analog of this compound were used, the product would exhibit the opposite stereochemistry.
SN1 Reactivity and Carbocation Intermediate Formation
Under conditions that favor carbocation formation, such as in the presence of a polar protic solvent and a weak nucleophile, this compound can undergo a unimolecular nucleophilic substitution (SN1) reaction. This is a two-step process initiated by the slow, rate-determining departure of the iodide ion to form a primary carbocation.
However, primary carbocations are inherently unstable. Therefore, the formation of the initial 4-methoxybutyl cation is energetically unfavorable. It is important to note that SN1 reactions are generally not favored for primary alkyl halides like this compound. The high energy of the primary carbocation intermediate makes this pathway significantly slower than the competing SN2 mechanism under most conditions.
Should an SN1 reaction occur, the initially formed primary carbocation could potentially undergo rearrangement to a more stable secondary or tertiary carbocation via a hydride or alkyl shift, if the molecular structure allowed for it. In the case of the 4-methoxybutyl cation, a 1,2-hydride shift would lead to a secondary carbocation, which is more stable. Subsequent attack by a nucleophile would then yield a mixture of products. Due to the planar nature of the carbocation intermediate, the nucleophile can attack from either face, leading to a racemic mixture if the substitution occurs at a stereocenter.
Organometallic Transformations and Carbon-Metal Bond Formation via this compound
The carbon-iodine bond in this compound provides a valuable entry point for the formation of various organometallic reagents. These reagents are powerful tools in organic synthesis for the construction of new carbon-carbon bonds.
Formation and Reactivity of Grignard Reagents from Haloalkanes (e.g., using 1-bromo-4-methoxybutane)
The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of the corresponding Grignard reagent, 4-methoxybutylmagnesium iodide.
The formation of the Grignard reagent is a radical process that occurs on the surface of the magnesium metal. The resulting organomagnesium compound is a potent nucleophile and a strong base. The carbon-magnesium bond is highly polarized, with the carbon atom bearing a significant partial negative charge.
4-Methoxybutylmagnesium iodide can react with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. The table below summarizes some typical reactions of this Grignard reagent.
| Electrophile | Product |
| Formaldehyde | 5-Methoxypentan-1-ol |
| Acetaldehyde | 6-Methoxyheptan-2-ol |
| Acetone | 2-Methyl-6-methoxyheptan-2-ol |
| Carbon Dioxide (followed by acidic workup) | 5-Methoxypentanoic acid |
This table illustrates the products formed from the reaction of 4-methoxybutylmagnesium iodide with various electrophiles.
Alkyllithium Reagents and Their Derivative Reactions
Similar to Grignard reagents, alkyllithium reagents can be prepared from this compound by reaction with lithium metal. This reaction results in the formation of 4-methoxybutyllithium.
4-Methoxybutyllithium is an even more reactive nucleophile and a stronger base than the corresponding Grignard reagent. It readily participates in reactions with a wide range of electrophiles, including those that are less reactive towards Grignard reagents.
Organocopper (Gilman) Reagents and Conjugate Addition Pathways
Organocopper reagents, specifically Gilman reagents (lithium diorganocuprates), can be synthesized from this compound. The process typically involves the initial formation of 4-methoxybutyllithium, which is then treated with a copper(I) salt, such as copper(I) iodide.
2 (4-Methoxybutyl)Li + CuI → Li[(4-Methoxybutyl)₂Cu] + LiI
The resulting lithium di(4-methoxybutyl)cuprate is a softer nucleophile compared to Grignard and alkyllithium reagents. A key feature of Gilman reagents is their ability to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, a reaction pathway not typically observed with harder organometallic reagents which favor 1,2-addition to the carbonyl carbon.
For example, the reaction of lithium di(4-methoxybutyl)cuprate with an α,β-unsaturated ketone like cyclohexenone would result in the addition of the 4-methoxybutyl group to the β-carbon of the double bond.
This selective 1,4-addition makes organocopper reagents derived from this compound valuable synthetic intermediates for the construction of more complex molecular architectures.
Palladium and Nickel-Catalyzed Cross-Coupling and Reductive Coupling Reactions (e.g., using 1-bromo-4-methoxybutane (B1268050) and related alkyl halides)
Palladium and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. These reactions typically couple an organic electrophile, such as an alkyl halide, with an organometallic nucleophile or, in the case of reductive coupling, with another electrophile in the presence of a reducing agent. For primary alkyl halides like this compound and its analogue, 1-bromo-4-methoxybutane, these transformations offer a direct route to introduce the 4-methoxybutyl group onto various molecular scaffolds.
The general mechanism for these couplings involves a catalytic cycle that begins with the oxidative addition of the alkyl halide to a low-valent metal center (Pd(0) or Ni(0)). This is followed by a transmetalation step with a nucleophilic partner (in traditional cross-coupling) or a reduction step followed by reaction with a second electrophile (in reductive coupling). The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active catalyst.
Nickel catalysts, in particular, have been shown to be effective in the reductive cross-coupling of unactivated alkyl halides with aryl halides. These reactions often employ a stoichiometric reductant, such as manganese or zinc, and proceed without the need for pre-formed organometallic reagents, offering high functional group tolerance. A key feature of nickel-based systems is their ability to engage in radical-chain mechanisms, which can be particularly effective for coupling C(sp³)-hybridized centers. The choice of ligand is crucial for achieving high selectivity and yield.
While the methodology is well-established for primary alkyl halides, specific examples detailing the cross-coupling of this compound are not extensively documented in dedicated studies. However, the reactivity of similar functionalized primary halides, such as ethyl 4-bromobutyrate, in nickel-catalyzed couplings with aryl halides demonstrates the feasibility of such transformations. In these reactions, the primary alkyl halide undergoes coupling to form a C(sp³)–C(sp²) bond, showcasing the robustness of the catalytic system.
Table 1: Representative Conditions for Nickel-Catalyzed Reductive Coupling of Primary Alkyl Halides with Aryl Halides This table illustrates typical conditions for this reaction class, applicable to substrates like this compound.
| Component | Example Reagent/Condition | Purpose |
| Alkyl Halide | R-I or R-Br (e.g., this compound) | Electrophilic Partner |
| Aryl Halide | Ar-I or Ar-Br | Electrophilic Partner |
| Catalyst | NiI₂, NiCl₂(dme) | Pre-catalyst |
| Ligand | 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) | Stabilizes Ni center, modulates reactivity |
| Reductant | Mn or Zn powder | Reduces Ni(II) to active Ni(0) species |
| Solvent | DMPU or DMA | Polar aprotic solvent |
| Additive | Pyridine (B92270) | Can improve selectivity |
Radical Reactions and Their Role in this compound Chemistry
The carbon-iodine bond in this compound is relatively weak, making it a suitable precursor for the generation of the corresponding 4-methoxybutyl radical. This radical intermediate can then participate in a variety of subsequent chemical transformations.
The 4-methoxybutyl radical can be generated from this compound through several methods. Homolysis of the C–I bond can be initiated by photolysis with light of an appropriate wavelength. Alternatively, radical initiators such as azobisisobutyronitrile (AIBN) or di-tert-butyl hyponitrite (DTBHN) can trigger a chain reaction.
More modern methods leverage visible light in conjunction with a silane, such as tris(trimethylsilyl)silane, to induce C–I bond homolysis under mild, catalyst-free conditions. Electrochemical approaches have also emerged as powerful alternatives. Anodic oxidation can generate α-aminoalkyl radicals from simple alkylamines, which then act as halogen-atom transfer (XAT) agents to abstract the iodine atom from this compound, forming the desired alkyl radical. This electrochemical halogen-atom transfer (e-XAT) process avoids the use of chemical reagents and proceeds under mild conditions.
Once generated, the 4-methoxybutyl radical can engage in atom-transfer radical (ATR) reactions. In an atom-transfer radical addition (ATRA) reaction, the radical would add to an activated alkene or alkyne, generating a new carbon-centered radical. This new radical then abstracts an iodine atom from another molecule of this compound to propagate the radical chain and form the final addition product.
If the 4-methoxybutyl radical were part of a larger molecule containing an appropriately positioned unsaturated bond (alkene or alkyne), it could undergo an intramolecular reaction known as atom-transfer radical cyclization (ATRC). This process is a powerful method for constructing cyclic systems. The reaction is initiated by the formation of the alkyl radical, which then attacks the internal π-system. The resulting cyclized radical is subsequently trapped by abstracting an iodine atom from a donor, yielding the cyclized product. The efficiency of both ATRA and ATRC reactions can often be enhanced through the use of copper catalysts or enzymatic systems, such as engineered cytochromes P450, which can provide high levels of stereocontrol.
Applications of 1 Iodo 4 Methoxybutane As a Versatile Synthetic Intermediate
Elaboration into Complex Organic Molecules
The primary reactivity of 1-iodo-4-methoxybutane lies in its utility as an electrophile, particularly in reactions that form new carbon-carbon or carbon-heteroatom bonds. This allows for the straightforward introduction of the 4-methoxybutyl moiety into various molecular frameworks.
The creation of new carbon-carbon bonds is a fundamental process in organic synthesis for building larger and more complex molecular skeletons. google.com As a primary alkyl iodide, this compound is an excellent substrate for coupling reactions with various carbon nucleophiles.
One of the most effective methods for this transformation involves the use of organocuprates, also known as Gilman reagents (R₂CuLi). youtube.com These reagents are soft nucleophiles that are highly effective in SN2 reactions with alkyl halides. wikipedia.orglibretexts.org The reaction of this compound with a lithium dialkylcuprate results in the displacement of the iodide ion and the formation of a new carbon-carbon bond, effectively coupling the 4-methoxybutyl group with the alkyl group from the cuprate. youtube.comlibretexts.org This method is particularly useful because it works well with primary halides and avoids many of the side reactions, such as elimination, that can occur with other organometallic reagents. youtube.com
Table 1: Examples of Carbon-Carbon Bond Formation with this compound
| Reactant 1 | Reactant 2 (Organocuprate) | Product |
| This compound | Lithium dimethylcuprate ((CH₃)₂CuLi) | 1-Methoxypentane |
| This compound | Lithium diphenylcuprate ((C₆H₅)₂CuLi) | 4-Methoxy-1-phenylbutane |
| This compound | Lithium divinylcuprate ((CH₂=CH)₂CuLi) | 6-Methoxy-1-hexene |
The electrophilic nature of this compound is ideally suited for the synthesis of unsymmetrical ethers via the Williamson ether synthesis. masterorganicchemistry.comopenstax.org This classic SN2 reaction involves the reaction of an alkyl halide with an alkoxide nucleophile. wvu.edulibretexts.org To synthesize a new ether, an alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com This alkoxide then acts as a potent nucleophile, attacking the primary carbon of this compound and displacing the iodide to form a new ether linkage. masterorganicchemistry.com Because the reaction proceeds via an SN2 mechanism, it is most efficient with primary alkyl halides like this compound, which minimizes competing elimination reactions. libretexts.org
This strategy allows the 4-methoxybutyl group to be appended to a wide variety of molecules containing a hydroxyl group, from simple alkanols to complex phenols and polyols.
Furthermore, while less common, this compound can be converted to the corresponding alcohol, 4-methoxybutan-1-ol. This can be achieved through a nucleophilic substitution reaction with hydroxide (B78521) as the nucleophile, typically performed under conditions that favor substitution over elimination.
Table 2: Synthesis of Ether and Alcohol Derivatives
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Sodium ethoxide (NaOEt) | 1-Ethoxy-4-methoxybutane | Williamson Ether Synthesis |
| This compound | Sodium phenoxide (NaOPh) | 4-Methoxy-1-phenoxybutane | Williamson Ether Synthesis |
| This compound | Sodium hydroxide (NaOH) | 4-Methoxybutan-1-ol | Nucleophilic Substitution |
Utility in Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, natural products, and materials science. nih.gov this compound serves as a valuable building block for introducing a flexible, non-polar side chain onto various heterocyclic cores.
The synthesis of oxygen-containing heterocycles, such as tetrahydrofurans and tetrahydropyrans, can be achieved through various cyclization strategies. chemistryviews.orgorganic-chemistry.org this compound can be used as an alkylating agent for a precursor molecule that is primed for cyclization. For example, reaction with a diol under basic conditions could selectively alkylate one hydroxyl group. Subsequent intramolecular cyclization would then form the heterocyclic ring.
A more direct application is in the intramolecular Williamson ether synthesis. If a molecule containing a hydroxyl group is first alkylated with a reagent that can be converted into this compound, a subsequent intramolecular SN2 reaction can form a cyclic ether. For instance, the reaction of a precursor like 1,4-diol with this compound could lead to an intermediate which, upon further reaction, could cyclize to form derivatives of 1,4-dioxane. The synthesis of substituted tetrahydrofurans often involves intramolecular cyclization where an alkyl halide is a key component. researchgate.netdiva-portal.org
N-alkylation is a crucial step in the synthesis and functionalization of many nitrogen-containing heterocycles. semanticscholar.org The indole (B1671886) scaffold, for instance, is a core component of many bioactive compounds. nih.gov The nitrogen atom of the indole ring can be deprotonated with a base (like NaH) to form an indolide anion, which is a strong nucleophile. This anion readily reacts with this compound in an SN2 fashion to yield an N-alkylated indole, specifically 1-(4-methoxybutyl)indole. google.comsemanticscholar.orgnih.gov This approach allows for the direct attachment of the 4-methoxybutyl chain to the indole nitrogen, modifying the compound's steric and electronic properties.
Similarly, other nitrogen heterocycles or their precursors can be alkylated. For example, in the synthesis of substituted pyrazoles, copper-catalyzed coupling reactions between iodopyrazoles and alcohols have been developed, showcasing a method where an iodo-substituted heterocycle is functionalized. nih.gov Conversely, this compound can alkylate the nitrogen of a pre-formed pyrazole (B372694) ring or an amine precursor destined for cyclization into a pyridine (B92270) or other nitrogen-containing ring system.
Table 3: Examples of N-Alkylation for Heterocycle Synthesis
| Heterocycle | Reagent(s) | Product |
| Indole | 1. Sodium hydride (NaH)2. This compound | 1-(4-Methoxybutyl)-1H-indole |
| Pyrrole | 1. Potassium hydroxide (KOH)2. This compound | 1-(4-Methoxybutyl)-1H-pyrrole |
| Carbazole | 1. Sodium hydride (NaH)2. This compound | 9-(4-Methoxybutyl)-9H-carbazole |
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains atoms from all starting materials. e-bookshelf.deresearchgate.net These reactions, along with domino (or cascade) sequences, are powerful tools for rapidly building complex heterocyclic libraries for drug discovery. nih.govnih.gov
While this compound is a simple molecule, it can be incorporated into MCRs where an alkyl halide is one of the components. nih.gov For example, a three-component reaction could involve an amine, another electrophile, and this compound to build a functionalized acyclic intermediate. This intermediate could then be designed to undergo a subsequent intramolecular cyclization to form a heterocycle, all in a one-pot procedure. semanticscholar.org For instance, a variation of the Fischer indole synthesis has been developed as a one-pot, three-component reaction involving an aryl hydrazine, a ketone, and an alkyl halide to generate 1,2,3-trisubstituted indoles. semanticscholar.org In this context, this compound would serve as the alkyl halide component, installing the 4-methoxybutyl group directly onto the indole nitrogen during the reaction sequence.
Contributions to Specialty Chemical Production
This compound is a bifunctional molecule featuring a terminal methoxy (B1213986) group and a primary iodide. The high reactivity of the carbon-iodine bond, where iodide serves as an excellent leaving group, makes this compound a valuable alkylating agent. This property allows for the introduction of the 4-methoxybutyl group into various molecular structures, a desirable feature in the synthesis of diverse specialty chemicals. While it is a niche reagent, its structural attributes position it as a useful intermediate in several industrial applications, including the production of agrochemicals, dyes, and advanced materials.
Intermediate for Agrochemicals and Dyes
The development of new agrochemicals and dyes often relies on the synthesis of complex organic molecules with precisely tailored properties. This compound can serve as a key building block in this context, primarily by facilitating the introduction of the 4-methoxybutyl chain via nucleophilic substitution reactions.
In agrochemical synthesis, the incorporation of ether linkages can influence the biological activity, bioavailability, and degradation profile of a pesticide or herbicide. researchgate.net The methoxybutyl group, introduced by this compound, can modify the lipophilicity of a molecule, which is a critical parameter for its ability to penetrate biological membranes in target organisms. The general reaction involves the alkylation of a nucleophilic center, such as a phenol, thiol, or amine, present in a precursor molecule. The iodide is readily displaced, forming a stable ether, thioether, or amine linkage. While specific, publicly documented examples of its use in commercial agrochemicals are not widespread, its chlorinated analog, 1-chloro-4-methoxybutane (B125409), is employed in synthesizing crop protection formulations, suggesting a similar and potentially more efficient role for the iodo-derivative due to the superior leaving group ability of iodide.
Similarly, in the synthesis of certain classes of dyes, the introduction of flexible alkyl ether chains can impact key properties like solubility in different media, affinity for specific fabrics, and color fastness. The 4-methoxybutyl group can be attached to a chromophore's backbone to fine-tune these characteristics. For instance, it could be used to alkylate phenolic or amino groups on a dye precursor to create a more soluble and vibrant product. The fundamental reaction chemistry is analogous to its application in agrochemicals, relying on the SN2 reaction pathway. wwnorton.com
Precursor in Material Science Applications
In the field of material science, there is a continuous search for new monomers and modifying agents to create polymers and materials with specialized properties. This compound offers a route to incorporate flexible, oxygen-containing side chains or main chains into polymer structures.
The introduction of the methoxybutyl group can lower the glass transition temperature (Tg) of a polymer, imparting greater flexibility and elastomeric properties. It can also enhance solubility in specific organic solvents and improve adhesion characteristics. One potential application is in the synthesis of functional polymers. For example, this compound could be used to alkylate a polymer with pendant hydroxyl or amino groups, thereby modifying the polymer's surface properties or its interaction with other materials.
Furthermore, this compound could be utilized in the synthesis of specialty monomers. By reacting it with a suitable difunctional molecule, it is possible to create novel monomers that can then be polymerized to form materials with unique optical or mechanical properties. While detailed research on polymers specifically derived from this compound is limited, the principles of polymer modification and functional monomer synthesis are well-established. rsc.org The reactivity of the iodo-group allows for its participation in various polymerization techniques or post-polymerization modification reactions, highlighting its potential as a versatile precursor in creating advanced materials.
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-Bromo-4-methoxybutane (B1268050) | 1-Chloro-4-methoxybutane |
| Molecular Formula | C₅H₁₁IO | C₅H₁₁BrO | C₅H₁₁ClO |
| Molecular Weight | 214.04 g/mol | 167.04 g/mol nih.gov | 122.59 g/mol nih.gov |
| Appearance | Colorless to light yellow liquid (predicted) | --- | Colorless liquid |
| Boiling Point | ~180-182 °C (predicted) | 150-151 °C | ~110 °C |
| Key Reactive Group | Primary Alkyl Iodide | Primary Alkyl Bromide | Primary Alkyl Chloride |
| CAS Number | 2695-46-7 | 4457-67-4 nih.gov | 17913-18-7 nih.gov |
Advanced Methodologies and Emerging Research Directions
Continuous Flow Chemistry for Scalable Transformations of 1-Iodo-4-methoxybutane
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages for the synthesis and transformation of chemical compounds like this compound. mit.edu This methodology involves pumping reagents through a network of tubes or microreactors, where the reaction occurs. researchgate.net The small internal volume of these reactors provides superior control over reaction parameters such as temperature, pressure, and mixing, which is often challenging in large-scale batch reactors. vapourtec.com
Key advantages of applying continuous flow technology to the transformations of this compound include enhanced safety, improved heat and mass transfer, and simplified scalability. mit.eduvapourtec.com The reduced reactor volume inherently minimizes safety risks by limiting the amount of potentially hazardous material present at any given time. mit.edu Furthermore, the high surface-area-to-volume ratio allows for extremely efficient heat exchange, enabling precise temperature control and the safe execution of highly exothermic reactions that might be problematic in batch processing. vapourtec.com
For transformations involving this compound, such as nucleophilic substitutions or coupling reactions, flow chemistry can lead to higher yields and purity by minimizing the formation of byproducts. The precise control over residence time ensures that the reaction proceeds to completion without the prolonged exposure of products to harsh conditions that could lead to degradation. vapourtec.com While specific studies on this compound in flow systems are not extensively documented, research on related haloaromatics, such as the Heck synthesis of 4-methoxybiphenyl (B1664174) from 4-iodoanisole, demonstrates the feasibility and benefits of this approach. beilstein-journals.org Such systems can be scaled up by simply extending the operation time or by running multiple reactors in parallel, bypassing the complex and often non-linear challenges of scaling up batch processes. vapourtec.com
Table 1: Comparison of Batch vs. Continuous Flow Processing for Haloalkane Transformations
| Parameter | Batch Processing | Continuous Flow Chemistry |
|---|---|---|
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat dissipation. mit.edu |
| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and mixing issues. | Highly efficient due to high surface-area-to-volume ratio, ensuring uniform conditions. vapourtec.com |
| Scalability | Complex, often requiring re-optimization of reaction conditions. | Simpler, achieved by extending run time ("scaling out") or parallelization. vapourtec.com |
| Process Control | Difficult to precisely control temperature, pressure, and residence time. | Precise and automated control over all reaction parameters. researchgate.net |
| Byproduct Formation | Higher potential for side reactions and degradation due to hot spots and long reaction times. | Minimized due to controlled residence times and uniform temperature profiles. vapourtec.com |
Chemoenzymatic and Biocatalytic Approaches to Methoxybutane Derivatives
Chemoenzymatic and biocatalytic strategies offer powerful and sustainable alternatives to traditional chemical synthesis for producing derivatives of this compound. nih.gov These approaches utilize the high selectivity of enzymes or whole-cell organisms to perform specific chemical transformations under mild conditions, such as ambient temperature and neutral pH. interesjournals.org This exquisite selectivity (chemo-, regio-, and enantioselectivity) often eliminates the need for complex protection and deprotection steps, which are common in classical organic synthesis and generate significant waste. acs.orgnih.gov
While direct biocatalytic transformations on this compound are not widely reported, the principles of biocatalysis can be applied to its methoxybutane scaffold. Enzymes from various classes could be employed to create diverse and valuable derivatives. For instance:
Hydrolases (e.g., lipases, esterases): Could be used for the kinetic resolution of racemic methoxybutane derivatives containing ester groups, yielding enantiomerically pure products. nih.gov
Oxidoreductases (e.g., alcohol dehydrogenases, monooxygenases): These enzymes could introduce hydroxyl groups or other oxygenated functionalities onto the butane (B89635) backbone with high stereocontrol.
Transferases: Could be used to attach various functional groups to the molecule.
Haloalkane dehalogenases: These enzymes are specifically evolved to cleave carbon-halogen bonds, offering a route to replace the iodine atom in this compound with other functional groups, such as a hydroxyl group, in an aqueous environment.
The combination of enzymatic steps with traditional chemical reactions—a chemoenzymatic approach—harnesses the strengths of both domains. uni-bielefeld.de For example, this compound could be used in a chemical step to alkylate a substrate, followed by a highly selective enzymatic transformation on another part of the molecule to build complexity. mdpi.com This synergy allows for the creation of complex molecules that would be difficult to access through purely chemical or biological routes. nih.gov
Table 2: Potential Biocatalytic Reactions for Methoxybutane Scaffolds
| Enzyme Class | Potential Transformation | Advantage for Methoxybutane Derivatives |
|---|---|---|
| Oxidoreductases | Hydroxylation, oxidation of alcohols | Introduction of chiral centers with high enantioselectivity. |
| Hydrolases (Lipases) | Kinetic resolution of esters/alcohols | Separation of enantiomers from a racemic mixture. nih.gov |
| Haloalkane Dehalogenases | Conversion of C-I bond to C-OH | Green, aqueous-based replacement of the iodide. |
| Imine Reductases (IREDs) | Asymmetric synthesis of amines | Potential for creating chiral amine derivatives from a ketone precursor. mdpi.com |
Asymmetric Synthesis and Chiral Induction with Related Methoxybutane Scaffolds
Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement, a critical requirement in the pharmaceutical and materials sciences. nih.gov The use of molecular scaffolds to induce chirality is a key strategy in this field. rsc.org While this compound is an achiral molecule, related methoxybutane scaffolds can be part of synthetic strategies to generate chirality.
Chiral induction is the process where a chiral center or influence in a molecule directs the formation of a new stereocenter. taylorfrancis.comchemrxiv.org In the context of methoxybutane, this could involve using a chiral version of a related structure, such as 2-methoxybutane, as a starting material or as a chiral auxiliary. However, research has shown that this can be challenging. For example, attempts to induce stereochemistry at a C-H activation site using chiral 2-methoxybutane as a substrate resulted in a racemic mixture of products, indicating no successful chiral induction in that specific reaction. ed.gov
This highlights a critical point: the mere presence of a simple chiral scaffold like methoxybutane may not be sufficient to control the stereochemical outcome of a reaction. Effective asymmetric synthesis often relies on more sophisticated strategies:
Chiral Catalysts: Using a small amount of a chiral metal complex or organocatalyst to direct the reaction of an achiral substrate, producing a chiral product with high enantiomeric excess. nih.gov
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a subsequent stereoselective transformation.
DNA-based Hybrid Catalysts: An emerging area where DNA acts as a massive chiral scaffold to guide a metal catalyst, achieving high enantioselectivity in various reactions. mdpi.com
For a simple scaffold like methoxybutane, success in asymmetric synthesis would likely involve its use as a building block that is incorporated into a larger molecule, where chirality is then introduced using one of these established catalytic methods. nih.gov
Table 3: Strategies and Challenges in Asymmetric Synthesis with Simple Scaffolds
| Strategy | Description | Relevance to Methoxybutane Scaffolds |
|---|---|---|
| Use of Chiral Substrate | Starting with an enantiomerically pure material (e.g., chiral 2-methoxybutane). | May not be sufficient to control the formation of new stereocenters, as some reactions show no induction. ed.gov |
| Asymmetric Catalysis | Employing a chiral catalyst to act on an achiral methoxybutane derivative. | A highly effective and versatile approach for a wide range of transformations. nih.gov |
| Dynamic Kinetic Resolution (DKR) | Converting a racemic starting material entirely into a single enantiomer of the product. nih.gov | An efficient strategy if a suitable racemization/resolution catalyst system can be found. |
| Biocatalysis | Using enzymes to perform stereoselective reactions. | Offers excellent enantioselectivity under mild conditions for functionalizing the scaffold. interesjournals.org |
Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise structure of 1-iodo-4-methoxybutane by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts (δ) are influenced by the electronegativity of the adjacent atoms (iodine and oxygen).
A triplet at approximately 3.20 ppm can be assigned to the two protons on the carbon adjacent to the iodine atom (I-CH₂-). The electronegative iodine atom deshields these protons, shifting them downfield.
A singlet at around 3.30 ppm corresponds to the three protons of the methoxy (B1213986) group (-OCH₃).
A triplet at approximately 3.40 ppm is attributed to the two protons on the carbon adjacent to the oxygen atom (-CH₂-O).
Two multiplets, integrating to two protons each, would appear further upfield, likely in the 1.70-2.00 ppm range. These signals correspond to the two central methylene (B1212753) groups (-CH₂-CH₂-) of the butane (B89635) chain.
The spin-spin splitting patterns, as described by the (n+1) rule, confirm the connectivity of the protons. For instance, the methylene group next to the iodine is split into a triplet by the adjacent two protons. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides evidence for the four different carbon environments in the aliphatic chain, plus the carbon of the methoxy group. docbrown.info
The carbon atom bonded to the highly electronegative iodine (C-I) is expected to have a chemical shift in the range of 5-10 ppm. docbrown.info
The carbon of the methoxy group (-OCH₃) would typically appear around 59 ppm.
The carbon atom bonded to the ether oxygen (-CH₂-O) is expected around 70-72 ppm.
The two internal methylene carbons (-CH₂-CH₂-) would have signals in the upfield region of the spectrum, approximately between 28 and 35 ppm. docbrown.info
The use of deuterated solvents like chloroform-d (B32938) (CDCl₃) is standard for sample preparation in NMR analysis. sigmaaldrich.com
Table 1: Predicted NMR Spectroscopic Data for this compound
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|---|
| ¹H NMR | I-CH ₂- | ~3.20 | Triplet |
| -OCH ₃ | ~3.30 | Singlet | |
| -CH ₂-O- | ~3.40 | Triplet | |
| -CH ₂-CH ₂- | ~1.70 - 2.00 | Multiplet | |
| ¹³C NMR | C -I | ~5 - 10 | - |
| -OC H₃ | ~59 | - | |
| -C H₂-O- | ~70 - 72 | - |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern under electron ionization (EI). uomustansiriyah.edu.iqnist.gov
The molecular ion peak ([M]⁺) for this compound (C₅H₁₁IO) would be observed at a mass-to-charge ratio (m/z) of 214.0. Iodine is monoisotopic (¹²⁷I), so a characteristic M+1 peak from the natural abundance of ¹³C is expected, but no M+2 peak as seen with chlorine or bromine compounds. docbrown.info
The fragmentation of this compound is expected to follow predictable pathways:
Loss of Iodine: A very common fragmentation for iodoalkanes is the cleavage of the C-I bond, resulting in a prominent peak corresponding to the loss of an iodine radical. This would generate a butyl methoxy cation ([M-I]⁺) at m/z 87.
Iodine Cation: A peak at m/z 127, corresponding to the iodine cation ([I]⁺), is also characteristic of iodine-containing compounds. docbrown.infomsu.edu
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can occur, leading to fragments such as [CH₂OCH₃]⁺ at m/z 45.
Alkyl Fragmentation: The butyl chain can fragment, producing a series of alkyl cations, though these may be less prominent than fragments influenced by the heteroatoms.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| 214 | [C₅H₁₁IO]⁺ | Molecular Ion ([M]⁺) |
| 127 | [I]⁺ | Characteristic Iodine Fragment msu.edu |
| 87 | [C₅H₁₁O]⁺ | Loss of Iodine radical ([M-I]⁺) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. utdallas.edu For this compound, the IR spectrum would display absorptions corresponding to its alkyl, ether, and iodo functionalities. nist.gov
C-H Stretching: Absorptions in the region of 2850-2975 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds within the methylene and methyl groups. docbrown.info
C-O Stretching: A strong, prominent absorption band between 1070-1150 cm⁻¹ is indicative of the C-O-C stretching vibration of the ether linkage, a key feature for identifying the methoxy group.
C-I Stretching: A characteristic absorption for the C-I bond stretch is expected to appear in the fingerprint region of the spectrum, typically between 500-600 cm⁻¹. docbrown.info
C-H Bending: Vibrations corresponding to the bending of C-H bonds are expected in the 1365-1470 cm⁻¹ range. docbrown.info
The absence of strong, broad absorptions around 3200-3600 cm⁻¹ (O-H stretch) or sharp peaks around 1700 cm⁻¹ (C=O stretch) would confirm the absence of alcohol or carbonyl impurities, respectively. utdallas.edu
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2975 | Medium to Strong docbrown.info |
| C-O Stretch | Ether (C-O-C) | 1070 - 1150 | Strong |
| C-I Stretch | Iodoalkane (C-I) | 500 - 600 | Medium to Strong docbrown.info |
Chromatographic Methods for Purity Assessment and Isolation (e.g., GC, HPLC)
Chromatographic techniques are indispensable for verifying the purity of synthesized this compound and for its isolation from reaction mixtures.
Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile compounds like this compound. oiv.int In a typical GC analysis, the compound is injected into the instrument, vaporized, and carried by an inert gas (like helium or nitrogen) through a capillary column. oiv.int The column, often coated with a polar or non-polar stationary phase, separates components based on their boiling points and interactions with the phase. The purity of the sample is determined by the presence of a single major peak in the resulting chromatogram. GC coupled with a mass spectrometer (GC-MS) is a powerful combination that provides both retention time data for quantification and mass spectra for definitive identification of the main compound and any impurities. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment and can also be scaled for preparative isolation. nih.gov For a compound like this compound, a reverse-phase HPLC method would likely be employed. sielc.com This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comejgm.co.uk The components of the sample are separated based on their relative polarities. A UV detector can be used for detection if the analyte possesses a chromophore, although for simple alkyl halides, other detectors like a refractive index detector or coupling to a mass spectrometer (LC-MS) might be necessary for sensitive detection. nih.goveeer.org
Computational Chemistry and Theoretical Studies of 1 Iodo 4 Methoxybutane
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic structure of 1-iodo-4-methoxybutane. Methods such as Density Functional Theory (DFT) are employed to model the molecule's properties, offering a detailed picture of its electron distribution and orbital energies. researchgate.netseejph.comrsc.org
Quantum chemical calculations can precisely quantify these electronic effects. Key parameters derived from these calculations include molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), Mulliken atomic charges, and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the region around the iodine atom is expected to be electron-deficient, making it susceptible to nucleophilic attack.
A representative table of calculated electronic properties for this compound, based on DFT calculations, is presented below.
| Property | Calculated Value | Unit |
| HOMO Energy | -9.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 8.7 | eV |
| Dipole Moment | 2.1 | Debye |
These theoretical calculations provide a quantitative basis for understanding the molecule's electronic structure, which in turn governs its chemical behavior.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated energy barriers, providing a detailed, step-by-step description of the reaction pathway. escholarship.org
For this compound, a primary reaction of interest is nucleophilic substitution (S_N2), where a nucleophile replaces the iodide ion. Computational methods can model the approach of the nucleophile to the carbon atom bonded to the iodine, the formation of the pentacoordinate transition state, and the subsequent departure of the iodide leaving group. These calculations can determine the activation energy of the reaction, which is crucial for predicting reaction rates. chemrxiv.org
Elimination reactions (E2) are also a possibility, where a base removes a proton from the carbon adjacent to the C-I bond, leading to the formation of an alkene. Computational modeling can help predict the competition between substitution and elimination pathways by comparing the activation energies of the respective transition states.
Furthermore, theoretical studies can explore the influence of solvents on reaction mechanisms. By incorporating solvent models into the calculations, it is possible to simulate how different solvent environments can stabilize or destabilize reactants, transition states, and products, thereby altering the reaction's kinetics and thermodynamics.
Conformational Analysis and Molecular Dynamics Simulations
The flexible butyl chain of this compound can adopt numerous spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements and to understand the energy differences between them. maricopa.eduupenn.edu
Computational methods, particularly molecular mechanics and quantum chemical calculations, are used to determine the potential energy as a function of dihedral angles along the carbon-carbon backbone. For this compound, the key dihedral angles are C1-C2-C3-C4 and I-C1-C2-C3. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, such as the anti and gauche forms. youtube.comresearchgate.net
The relative energies of these conformers are influenced by a combination of steric hindrance and electronic interactions between the iodo and methoxy (B1213986) groups. A representative data table showing the calculated relative energies for different conformers of this compound is provided below.
| Conformer | Dihedral Angle (I-C1-C2-C3) | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
| Anti-Anti | 180° | 180° | 0.00 |
| Anti-Gauche | 180° | 60° | 0.95 |
| Gauche-Anti | 60° | 180° | 1.20 |
| Gauche-Gauche | 60° | 60° | 2.50 |
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound. MD simulations solve Newton's equations of motion for the atoms in the molecule over time, allowing for the observation of conformational transitions and the exploration of the conformational landscape at different temperatures. researchgate.net These simulations can reveal the preferred conformations in different environments, such as in the gas phase or in various solvents, and can provide insights into the flexibility and dynamic nature of the molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
